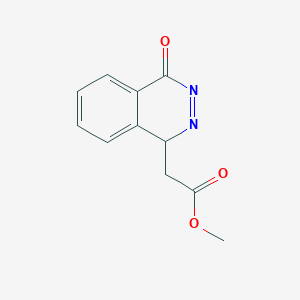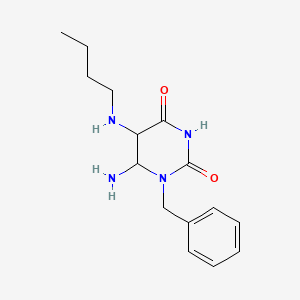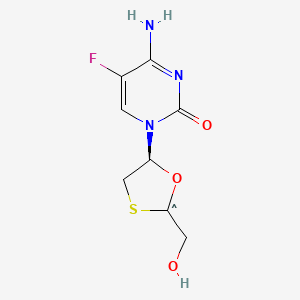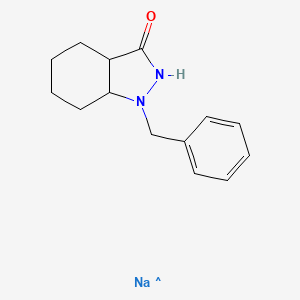![molecular formula C32H23CrN10O8 B12343876 chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate is a complex organic compound that contains a chromium ion coordinated with a hydron and a diazenyl-substituted nitrophenolate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate typically involves the reaction of chromium salts with the corresponding diazenyl-substituted nitrophenolate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the chromium ion with the ligand.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where chromium salts are reacted with the diazenyl-substituted nitrophenolate ligand in reactors. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: The diazenyl and nitrophenolate groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction may produce lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the production of dyes, pigments, and other colorants due to its vibrant color.
Wirkmechanismus
The mechanism of action of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate involves its interaction with molecular targets through coordination chemistry. The chromium ion can form coordination complexes with various biomolecules, influencing their structure and function. The diazenyl and nitrophenolate groups can also participate in redox reactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can be compared with other chromium complexes and diazenyl-substituted compounds:
Chromium Complexes: Similar compounds include chromium(3+);hydron;5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate and chromic; disodium; 4-chloro-2-methyl-6-(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)azo-phenolate
Uniqueness: The unique combination of the chromium ion with the diazenyl-substituted nitrophenolate ligand gives this compound distinct chemical and physical properties, making it valuable in specific applications such as dyes and pigments.
Eigenschaften
Molekularformel |
C32H23CrN10O8 |
|---|---|
Molekulargewicht |
727.6 g/mol |
IUPAC-Name |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2*2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
InChI-Schlüssel |
RRRYJIWZYSGIOQ-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)
![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)

![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
